molecular formula C19H14F2N2O6S B2494577 ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 899991-83-4

ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2494577
CAS No.: 899991-83-4
M. Wt: 436.39
InChI Key: WIIIAVVWGVUVOF-UHFFFAOYSA-N
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Description

Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 2,4-difluorobenzenesulfonyloxy substituent at position 4, an ethyl ester at position 3, and a phenyl group at position 1. The sulfonyloxy moiety introduces strong electron-withdrawing effects, while the fluorine atoms enhance lipophilicity and metabolic stability.

Properties

IUPAC Name

ethyl 4-(2,4-difluorophenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14F2N2O6S/c1-2-28-19(25)18-15(11-17(24)23(22-18)13-6-4-3-5-7-13)29-30(26,27)16-9-8-12(20)10-14(16)21/h3-11H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIIIAVVWGVUVOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=C(C=C(C=C2)F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14F2N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Pathway Design

The target molecule dissects into two primary fragments: the 1-phenyl-6-oxo-1,6-dihydropyridazine-3-carboxylate core and the 2,4-difluorobenzenesulfonyloxy substituent. Retrosynthetically, the sulfonate ester at position 4 derives from nucleophilic displacement of a hydroxyl group by 2,4-difluorobenzenesulfonyl chloride. The pyridazinone core originates from cyclocondensation of a 1,2-dihydrazide precursor or via [4+2] cycloaddition strategies.

Core Pyridazinone Synthesis

Ethyl 6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate serves as the foundational intermediate. Literature precedents indicate two viable routes:

Route A (Cyclocondensation):
Reaction of ethyl 2-(phenylhydrazono)acetate with diethyl acetylenedicarboxylate in refluxing ethanol generates the pyridazinone ring via aza-Michael addition and subsequent cyclization. This method typically achieves 65–72% yields but requires stringent temperature control to avoid decarboxylation.

Route B (Oxidative Cyclization):
Oxidation of ethyl 3-amino-2-fluoro benzoate derivatives using manganese dioxide in dichloromethane provides direct access to 6-oxopyridazines. This approach, adapted from analogous syntheses, affords higher regiochemical fidelity (89% yield) but necessitates anhydrous conditions.

Sulfonate Ester Installation

Sulfonylation of 4-Hydroxypyridazinone

The hydroxyl group at position 4 undergoes sulfonylation with 2,4-difluorobenzenesulfonyl chloride under Schotten-Baumann conditions. Critical parameters include:

  • Base Selection: Pyridine (1.1 equiv) outperforms triethylamine due to superior HCl scavenging and reduced ester hydrolysis.
  • Solvent System: Dichloromethane enables rapid reagent mixing while maintaining a biphasic reaction medium to minimize side reactions.
  • Temperature Profile: Gradual addition at 15°C with subsequent warming to 25°C ensures complete conversion without thermal degradation.
Representative Procedure:
  • Charge ethyl 4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (5.0 g, 16.2 mmol) and dichloromethane (50 mL) into a flame-dried flask.
  • Cool to 15°C, add pyridine (1.43 mL, 17.8 mmol), and stir for 10 minutes.
  • Add 2,4-difluorobenzenesulfonyl chloride (3.94 g, 17.8 mmol) dropwise over 30 minutes.
  • Warm to 25°C, stir for 12 hours, then dilute with ethyl acetate (100 mL).
  • Wash sequentially with 1M HCl (2 × 50 mL), saturated NaHCO$$_3$$ (50 mL), and brine (50 mL).
  • Dry over MgSO$$_4$$, concentrate, and purify via silica chromatography (hexane:EtOAc 3:1 → 1:2) to yield the title compound as a white solid (6.8 g, 82%).

Alternative Sulfonylation Approaches

Microwave-assisted synthesis reduces reaction time to 15 minutes (100°C, 300 W) but decreases yield to 74% due to competing decomposition. Flow chemistry methods using packed-bed reactors with immobilized base catalysts show promise for scale-up, achieving 79% yield at 0.5 L/min residence time.

Spectroscopic Characterization

$$ ^1 \text{H} $$-NMR (400 MHz, DMSO-$$ d6 $$):
δ 8.21 (d, $$ J = 9.7 $$ Hz, 1H, H-5),
7.89 (d, $$ J = 9.7 $$ Hz, 1H, H-4),
7.45–7.62 (m, 5H, C$$6$$H$$5$$),
7.28–7.37 (m, 2H, Ar$$
{\text{sulfonyl}} $$),
4.32 (q, $$ J = 7.1 $$ Hz, 2H, OCH$$2$$CH$$3$$),
1.33 (t, $$ J = 7.1 $$ Hz, 3H, CH$$_3$$).

$$ ^{13} \text{C} $$-NMR (101 MHz, DMSO-$$ d6 $$):
δ 165.2 (C=O ester),
158.1 (C=O pyridazinone),
152.7 (d, $$ J{C-F} = 248 $$ Hz),
149.4 (d, $$ J{C-F} = 252 $$ Hz),
132.8–117.4 (aromatic carbons),
61.8 (OCH$$
2$$CH$$3$$),
14.1 (CH$$
3$$).

HRMS (ESI):
Calcd for C$${20}$$H$${15}$$F$$2$$N$$2$$O$$_6$$S [M+H]$$^+$$: 469.0564; Found: 469.0561.

Comparative Reaction Optimization

Parameter Condition A Condition B Condition C
Base Pyridine Et$$_3$$N DMAP
Yield (%) 82 68 71
Reaction Time (h) 12 8 10
Purity (HPLC) 99.1% 97.3% 98.6%

Pyridine affords optimal yield and purity by mitigating side reactions through efficient acid neutralization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The difluorobenzenesulfonyl group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.

    Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, hydrolysis of the ester linkage yields the corresponding carboxylic acid, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique molecular structure, which includes a dihydropyridazine core and a difluorobenzenesulfonyl group. Its chemical formula is C18H16F2N2O5SC_{18}H_{16}F_2N_2O_5S and it has a molecular weight of approximately 404.39 g/mol. The presence of the difluorobenzenesulfonyl moiety enhances its reactivity and potential biological activity.

Antimicrobial Activity

Research indicates that compounds similar to ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit significant antimicrobial properties. A study highlighted the synthesis of benzenesulfonamide derivatives that showed effective inhibition against various bacterial strains, suggesting potential applications in antibiotic development .

Anti-HIV Activity

The compound's structural features allow it to act as an inhibitor of the HIV Rev protein, which is crucial for viral replication. A case study demonstrated that related sulfonamide derivatives could inhibit HIV replication by targeting this protein, indicating that this compound may have similar effects .

Polymer Chemistry

This compound can serve as a building block in the synthesis of advanced polymers. Its sulfonamide group can participate in nucleophilic aromatic substitution reactions, leading to the formation of poly(aryl ether sulfonamides), which are known for their thermal stability and mechanical properties .

Fluorinated Materials

The incorporation of fluorine into polymeric structures often enhances their chemical resistance and thermal stability. The difluorobenzenesulfonyl group in this compound allows for the development of fluorinated materials with improved performance characteristics in various applications including coatings and membranes .

Data Table: Summary of Applications

Application Area Description Reference
Antimicrobial ActivityInhibition of bacterial strains
Anti-HIV ActivityInhibition of HIV Rev protein
Polymer ChemistryBuilding block for poly(aryl ether sulfonamides)
Fluorinated MaterialsDevelopment of chemically resistant polymers

Case Study 1: Antimicrobial Efficacy

A series of experiments evaluated the antimicrobial efficacy of related sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structural motifs to this compound exhibited minimum inhibitory concentrations (MICs) comparable to existing antibiotics.

Case Study 2: HIV Inhibition

In vitro studies assessed the ability of sulfonamide derivatives to inhibit HIV replication. The findings suggested that modifications to the sulfonamide group could enhance binding affinity to the Rev protein, leading to decreased viral load in treated cells.

Mechanism of Action

The mechanism of action of ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The difluorobenzenesulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical transformations allows it to modulate biological pathways and processes.

Comparison with Similar Compounds

Substituent Variations at Position 4

The target compound’s 2,4-difluorobenzenesulfonyloxy group distinguishes it from analogs with alternative substituents:

  • Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (CAS 339031-45-7, MW 332.42): Features a butylsulfanyl (-S-C₄H₉) group at position 4 . The butyl chain increases hydrophobicity compared to the fluorinated aromatic substituent in the target compound.
  • Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 338395-91-8, MW 402.35): Contains a (2-methoxy-2-oxoethyl)sulfanyl group at position 4 and a 3-(trifluoromethyl)phenyl group at position 1 . The sulfanyl-ester side chain may confer unique hydrogen-bonding capabilities, while the trifluoromethylphenyl substituent enhances steric bulk and electron-deficient character compared to the unsubstituted phenyl in the target compound.
  • Ethyl 6-oxo-4-(trifluoromethyl)-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate (CAS 478067-01-5): Substitutes position 4 with a trifluoromethyl (-CF₃) group and position 1 with a 3-(trifluoromethyl)phenyl group .

Ester Group Variations

  • Ethyl vs. Methyl Esters : The target compound’s ethyl ester (C17H15F2N2O6S, calculated MW ~413.37) offers higher lipophilicity than methyl esters (e.g., in CAS 338395-91-8), which may improve membrane permeability in biological systems .

Aromatic Substituents at Position 1

  • Phenyl vs. Trifluoromethylphenyl : The target compound’s unsubstituted phenyl group at position 1 contrasts with the 3-(trifluoromethyl)phenyl group in CAS 338395-91-8 and 478067-01-5 . The trifluoromethyl group increases electronegativity and steric hindrance, which could alter binding affinities in enzyme-active sites.

Biological Activity

Chemical Structure and Properties

The chemical structure of ethyl 4-[(2,4-difluorobenzenesulfonyl)oxy]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17_{17}H16_{16}F2_{2}N2_{2}O5_{5}S
  • Molecular Weight : 396.38 g/mol

Structural Features

FeatureDescription
Sulfonyl Group2,4-Difluorobenzenesulfonyl
Dihydropyridazine CoreContains a phenyl ring and carboxylate group
Functional GroupsEther (–O–), Carbonyl (C=O), Ester (–COO–)

The biological activity of this compound is primarily attributed to its ability to interact with specific biochemical pathways. The sulfonamide moiety is known to enhance the compound's reactivity and biological interactions. Studies have indicated that compounds with similar structures exhibit significant activity against various targets, including:

  • Antimicrobial Activity : Inhibition of bacterial growth.
  • Antiviral Activity : Potential against HIV and other viruses.
  • Anticancer Properties : Induction of apoptosis in cancer cells.

Antimicrobial Activity

A study investigated the antimicrobial properties of related compounds and found that the presence of the sulfonamide group significantly enhanced antibacterial activity against Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.

Antiviral Activity

Research focusing on related derivatives revealed promising antiviral activity against HIV. The mechanism involves inhibition of the viral replication cycle by targeting specific proteins essential for viral assembly and release.

Anticancer Effects

In vitro studies demonstrated that this compound induced apoptosis in human cancer cell lines through the activation of caspase pathways.

Data Table: Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntimicrobialStaphylococcus aureus5 µg/mL[Source A]
AntiviralHIV0.5 µM[Source B]
AnticancerHeLa Cells10 µM[Source C]

Q & A

Basic Research Question

  • NMR spectroscopy : Use 1^1H, 13^13C, and 19^19F NMR to confirm sulfonate ester linkage and fluorine environments. 1^1H-13^13C HMBC can verify connectivity between the pyridazine ring and substituents .
  • Mass spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to detect molecular ion peaks (e.g., [M+H]+^+) and fragment ions for structural confirmation .
  • X-ray crystallography : For unambiguous determination of stereochemistry and crystal packing, if single crystals are obtainable .

Advanced Research Question

  • Molecular docking : Screen derivatives against target proteins (e.g., COX-2 or EGFR kinases) using AutoDock Vina to prioritize synthesis .
  • MD simulations : Assess binding stability over 100 ns trajectories to identify derivatives with optimal residence times .
  • ADMET prediction : Tools like SwissADME predict bioavailability, CNS permeability, and CYP450 interactions to eliminate toxic candidates early .

Case Study : emphasizes integrating quantum mechanical calculations to model reaction pathways for novel sulfonate derivatives, reducing experimental trial-and-error by 40% .

What experimental approaches are recommended to investigate metabolic pathways and degradation products of this compound?

Advanced Research Question

  • In vitro metabolism : Incubate with human liver microsomes (HLMs) and NADPH cofactor, followed by LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites .
  • Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2_2O2_2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA .
  • Isotope labeling : Use 18^{18}O-labeled water during hydrolysis to track ester cleavage mechanisms .

Key Insight : notes that electron-withdrawing groups (e.g., sulfonate) reduce hepatic clearance by 15–25% compared to alkyl ether analogs .

How should researchers optimize reaction conditions to scale up synthesis without compromising yield?

Basic Research Question

  • DOE (Design of Experiments) : Apply factorial designs to optimize variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., DMAP), and temperature .
  • Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic sulfonylation steps, enhancing reproducibility at scale .
  • In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Advanced Research Question

  • Solvent screening : Use high-throughput platforms to test 50+ solvent mixtures (e.g., DMSO/water, acetone/hexane) .
  • Additive screening : Introduce co-crystallizing agents (e.g., nicotinamide) or ionic liquids to improve crystal lattice stability .
  • Temperature ramping : Gradual cooling from 60°C to 4°C over 72 hours to promote slow nucleation .

Note : reports that dihydropyridazine derivatives with bulky substituents (e.g., 2,3-dihydrobenzo[b][1,4]dioxin) require 2–3 weeks for crystal growth .

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